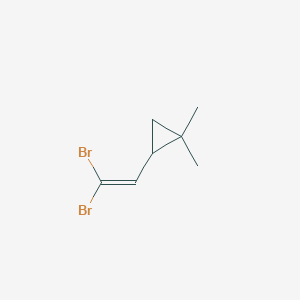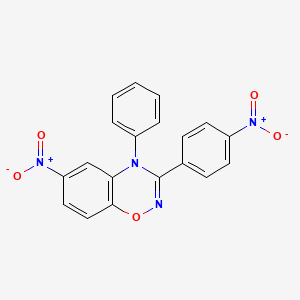
2-(2,2-Dibromoethenyl)-1,1-dimethylcyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Dibromoethenyl)-1,1-dimethylcyclopropane is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a cyclopropane ring substituted with a dibromoethenyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dibromoethenyl)-1,1-dimethylcyclopropane typically involves the reaction of cyclopropane derivatives with dibromoethene. One common method includes the use of cyclopropane-1-carboxylic acid and 2-bromoacrolein. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of advanced catalytic systems and continuous flow reactors can enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dibromoethenyl)-1,1-dimethylcyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dibromoethenyl group to less reactive species.
Substitution: The dibromoethenyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various substituted cyclopropane derivatives, carboxylic acids, and ketones. These products are often characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm their structures .
Scientific Research Applications
2-(2,2-Dibromoethenyl)-1,1-dimethylcyclopropane has several scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the development of new materials and agrochemicals .
Mechanism of Action
The mechanism by which 2-(2,2-Dibromoethenyl)-1,1-dimethylcyclopropane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dibromoethenyl group can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Deltamethrin: A pyrethroid insecticide with a similar dibromoethenyl group.
2-(2,2-Dibromoethenyl)thiophene: Another compound with a dibromoethenyl group but a different core structure
Uniqueness
2-(2,2-Dibromoethenyl)-1,1-dimethylcyclopropane is unique due to its cyclopropane ring, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
61775-29-9 |
|---|---|
Molecular Formula |
C7H10Br2 |
Molecular Weight |
253.96 g/mol |
IUPAC Name |
2-(2,2-dibromoethenyl)-1,1-dimethylcyclopropane |
InChI |
InChI=1S/C7H10Br2/c1-7(2)4-5(7)3-6(8)9/h3,5H,4H2,1-2H3 |
InChI Key |
AJGDRDUWEWODJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1C=C(Br)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Acetyl-N-[3-bromo-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14563361.png)




![2-[4-(4-Bromophenoxy)phenyl]-2-tert-butyl-1,3-dioxolane](/img/structure/B14563393.png)


![4-{[(2-Ethylhexyl)oxy]carbonyl}benzene-1,3-dicarboxylate](/img/structure/B14563424.png)




![11-Methyl-1,2,4,5-tetrahydro-3H-azepino[4,3-b]quinolin-3-one](/img/structure/B14563439.png)
